benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate
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Overview
Description
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate is a complex organic compound that features an indole ring, a piperazine ring, and a benzyl group. The indole ring is a common structure in many biologically active compounds, including neurotransmitters and pharmaceuticals. The piperazine ring is often found in various drugs due to its ability to interact with biological targets. The combination of these structures in this compound makes it a compound of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Hemetsberger reaction.
Formation of the Piperazine Ring: The piperazine ring is usually synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes.
Coupling Reactions: The indole and piperazine rings are then coupled using benzyl chloroformate as a reagent under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate has various applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The benzyl group can further modulate the compound’s pharmacokinetic properties, such as its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like serotonin and tryptophan, which also contain the indole ring.
Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate, which contain the piperazine ring.
Uniqueness
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate is unique due to the combination of the indole and piperazine rings with a benzyl group. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities.
Properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
benzyl 4-(1H-indol-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H21N3O2/c24-20(25-15-16-5-2-1-3-6-16)23-13-11-22(12-14-23)19-8-4-7-18-17(19)9-10-21-18/h1-10,21H,11-15H2 |
InChI Key |
BUPUBPJRPHJCCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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